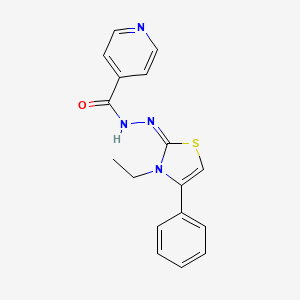

(E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. The compound contains a thiazole ring, which is a type of heterocyclic compound. The “E” in the name indicates the geometry of the double bond, with the hydrogen atoms on opposite sides of the bond .Physical And Chemical Properties Analysis

This compound has the molecular formula C17H16N4OS . For more detailed physical and chemical properties, you may need to refer to specific databases or resources .Aplicaciones Científicas De Investigación

Enzyme Inhibition

- Isonicotinohydrazones as Inhibitors of Alkaline Phosphatase and Ecto-5′-Nucleotidase: A series of isonicotinohydrazide derivatives, including (E)-N'-derivatives, have been tested against human and rat ecto-5′-nucleotidases and alkaline phosphatase isozymes. These enzymes are implicated in vascular calcifications, hypophosphatasia, solid tumors, and cancers such as colon, lung, breast, pancreas, and ovary. All tested compounds showed activity against these enzymes (Channar et al., 2017).

Supramolecular Synthesis

- Modification of Drug Functionality in Supramolecular Synthesis: Isonicotinic acid hydrazide, a related compound, has been used in the supramolecular synthesis of multi-component molecular complexes. This approach allows for the modification of its biological activity via simple covalent reactions. The study includes the synthesis and characterization of various co-crystals (Lemmerer, 2012).

Cancer Research

- Impact on Cancer Cell Migration and Growth: Derivatives of 1,2,4-triazol-3-ylthioacetohydrazide, synthesized using a compound similar to (E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide, have shown cytotoxic effects against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Some of these compounds demonstrated potent activity in 3D cell cultures and inhibited cancer cell migration (Šermukšnytė et al., 2022).

Antimicrobial Activity

- Novel Derivatives Against Mycobacterium tuberculosis: Several 1,2,3-triazole derivatives, including those related to (E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide, have been screened for antimicrobial activity against Mycobacterium tuberculosis. These derivatives exhibited significant activity and low cytotoxicity against liver and kidney cells, suggesting their potential in treating mycobacterial infections (Boechat et al., 2011).

Mecanismo De Acción

Thiazoles, for instance, are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . Similarly, indole derivatives possess various biological activities and have been found in many important synthetic drug molecules .

Propiedades

IUPAC Name |

N-[(E)-(3-ethyl-4-phenyl-1,3-thiazol-2-ylidene)amino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-2-21-15(13-6-4-3-5-7-13)12-23-17(21)20-19-16(22)14-8-10-18-11-9-14/h3-12H,2H2,1H3,(H,19,22)/b20-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUGKPGAHNTDHV-LVZFUZTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CSC1=NNC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C(=CS/C1=N/NC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide](/img/structure/B2589975.png)

![5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2589980.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589982.png)

![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2589984.png)

![ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate](/img/structure/B2589985.png)

![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589990.png)

![Ethyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2589992.png)